molecular formula C23H29NO3 B586995 Fenbutrazate-d4 CAS No. 1794737-45-3

Fenbutrazate-d4

Cat. No.: B586995
CAS No.: 1794737-45-3
M. Wt: 371.513
InChI Key: BAQKJENAVQLANS-XLBLAKOUSA-N
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Description

Fenbutrazate-d4 is a deuterated analog of fenbutrazate, a psychostimulant compound used primarily as an appetite suppressant. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C23H25D4NO3, and it has a molecular weight of 371.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fenbutrazate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fenbutrazate-d4 is widely used in scientific research due to its labeled deuterium atoms, which make it valuable in:

Mechanism of Action

Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It is believed to function as a prodrug, metabolizing into active compounds that increase the release of norepinephrine and dopamine in the brain. This leads to increased alertness and reduced appetite. The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Phenmetrazine: A psychostimulant with a similar structure and function.

    Phendimetrazine: Another derivative of phenmetrazine, used as an appetite suppressant.

    Morazone: A compound with similar stimulant properties.

Uniqueness

Fenbutrazate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies and other scientific investigations .

Properties

CAS No.

1794737-45-3

Molecular Formula

C23H29NO3

Molecular Weight

371.513

IUPAC Name

[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate

InChI

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2

InChI Key

BAQKJENAVQLANS-XLBLAKOUSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3

Synonyms

2-Phenylbutyric Acid 2-(3-Methyl-2-phenylmorpholino)ethyl Ester-d4;  Fenbutrazatum-d4;  Nethanol-d4;  Phenbutrazate-d4;  Phenbutrazatum-d4;  2-(3-Methyl-2-phenylmorpholino)ethyl-d4 2-Phenylbutyrate;  α-Ethylbenzeneacetic Acid2-(3-Methyl-2-phenyl-4-morpholi

Origin of Product

United States

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